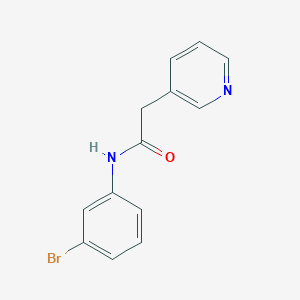

N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide

Description

N-(3-Bromophenyl)-2-(pyridin-3-yl)acetamide is a brominated aromatic acetamide derivative characterized by a 3-bromophenyl group attached to the nitrogen of an acetamide backbone, which is further substituted with a pyridin-3-yl moiety at the α-carbon. The molecular formula is C₁₃H₁₁BrN₂O, with an average mass of 291.15 g/mol (exact mass: 290.01) .

Properties

IUPAC Name |

N-(3-bromophenyl)-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-4-1-5-12(8-11)16-13(17)7-10-3-2-6-15-9-10/h1-6,8-9H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYCBVHTJTVLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide typically involves the reaction of 3-bromobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and pyridinyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Bromine vs. Other Halogens/Functional Groups

- In contrast, 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) replaces bromine with a cyano group, increasing polarity and hydrogen-bonding capacity, which improved binding affinity (−22 kcal/mol) to the SARS-CoV-2 main protease .

- Chlorine-substituted analogs: 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) demonstrated similar protease inhibition but with reduced potency compared to cyano derivatives, highlighting the role of electronic effects in ligand-receptor interactions .

Table 1: Substituent Effects on Binding and Activity

Pyridine Ring Position and Linker Modifications

- Pyridin-3-yl vs. Pyridin-2-yl: The target compound’s pyridin-3-yl group occupies a distinct spatial orientation compared to N-(3-bromophenyl)-2-[(pyridin-2-ylmethyl)amino]acetamide (), where the pyridine is at position 2 and linked via an amino group. This difference alters hydrogen-bonding networks and steric interactions .

- Oxygen vs. Sulfur Linkers : 2-((3-Bromonaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide () incorporates an ether linker, increasing flexibility and oxygen-mediated hydrogen bonding (m/z = 357.0) . In contrast, N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () uses a thioether linker, enhancing sulfur-mediated hydrophobic interactions .

Table 2: Impact of Linker and Pyridine Position

Incorporation of Heterocyclic Systems

- Thiadiazole and Triazole Derivatives: Compounds like 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) () integrate thiadiazole rings, demonstrating potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells) due to enhanced π-stacking and enzyme inhibition . The target compound lacks such systems, suggesting divergent pharmacological profiles.

- Triazole-Thioether Hybrids : N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () combines triazole and thioether motifs, which may improve metabolic stability compared to the target’s simpler acetamide backbone .

Biological Activity

N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

This structure features a bromophenyl group and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Antitumor Activity

Research indicates that compounds with similar structures exhibit promising antitumor properties. For instance, derivatives containing pyridine rings have shown efficacy against various cancer cell lines. A study reported that certain pyridine derivatives demonstrated cytotoxicity with IC50 values in the low micromolar range against HepG2 and MDA-MB-231 cell lines . The presence of the bromine atom in the 3-position of the phenyl ring may enhance this activity by improving interactions with target proteins involved in tumor growth.

Inhibition of Kinases

The compound may also function as an inhibitor of specific kinases, which play crucial roles in cellular signaling pathways related to cancer and inflammation. For example, related compounds have been identified as inhibitors of GSK-3β and IKK-β, both of which are implicated in cancer progression and inflammatory responses . The SAR studies suggest that modifications on the phenyl or pyridine rings could optimize kinase inhibition.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Substituent | Effect on Activity |

|---|---|

| Bromine at 3-position | Enhances cytotoxicity against cancer cells |

| Variations in pyridine substitution | Alters kinase inhibition potency |

| Presence of amide group | Essential for biological activity |

The presence of electron-withdrawing groups like bromine can increase the electrophilicity of the aromatic system, potentially enhancing binding affinity to biological targets.

Case Studies

- Antitumor Efficacy : A study evaluated several pyridine derivatives, including those structurally similar to this compound, showing significant inhibition of tumor growth in vitro and in vivo models .

- Kinase Inhibition : Another investigation focused on a series of carboxamide derivatives, revealing that modifications at the aromatic rings significantly impacted their inhibitory activities against GSK-3β and IKK-β . This suggests that this compound could be a candidate for further optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.